Bis(3,4,5-trifluorophenyl)methanone
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Overview
Description
Bis(3,4,5-trifluorophenyl)methanone: is an organic compound with the molecular formula C13H4F6O and a molecular weight of 290.16 g/mol It is characterized by the presence of two trifluorophenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4,5-trifluorophenyl)methanone typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with a suitable nucleophile under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4,5-trifluorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis(3,4,5-trifluorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenyl groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace one or more hydrogen atoms on the aromatic ring.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like FeCl3.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Major Products Formed:
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Bis(3,4,5-trifluorophenyl)methanol.
Oxidation: Bis(3,4,5-trifluorophenyl)carboxylic acid.
Scientific Research Applications
Chemistry: Bis(3,4,5-trifluorophenyl)methanone is used as a building block in organic synthesis. Its unique trifluoromethyl groups enhance the reactivity and stability of the resulting compounds, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. The trifluoromethyl groups can improve the bioavailability and metabolic stability of these compounds, making them promising candidates for drug development .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of bis(3,4,5-trifluorophenyl)methanone and its derivatives involves interactions with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The central carbonyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3,4,5-Trifluorobenzaldehyde
- 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- 2,4,5-Trifluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Comparison: Bis(3,4,5-trifluorophenyl)methanone is unique due to the presence of two trifluorophenyl groups attached to a central carbonyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds with fewer trifluoromethyl groups or different functional groups .
Properties
IUPAC Name |
bis(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6O/c14-7-1-5(2-8(15)11(7)18)13(20)6-3-9(16)12(19)10(17)4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFSKWKVYRHUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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